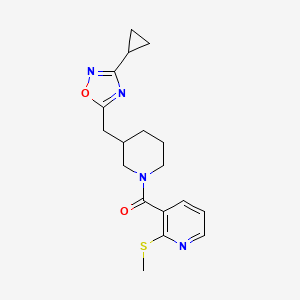

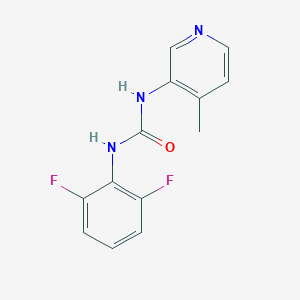

![molecular formula C24H21N3O5 B2506374 N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 899982-44-6](/img/structure/B2506374.png)

N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, the synthesis of N-allylbenzamide derivatives through a metal-free hydroxyalkylation-initiated radical cyclization is described, which could be relevant to the synthesis of the compound . Additionally, the synthesis of various N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides and their antiallergic activities are reported, indicating a method for introducing hydroxy and tetrazole groups into benzamide structures . The synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives is also discussed, which is closely related to the compound of interest, particularly in the introduction of the trimethoxybenzamide moiety .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic methods and X-ray crystallography. For example, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined by X-ray analysis, highlighting the importance of the N,O-bidentate directing group . Similarly, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was elucidated, providing insights into the spatial arrangement of the carbonyl and thiocarbonyl moieties .

Chemical Reactions Analysis

The reactivity of benzamide derivatives is explored in several papers. For instance, the conversion of 2-amino-N'-arylbenzamidines into quinazoline derivatives using Appel salt is reported, which could be relevant for understanding potential transformations of the compound . The synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives from benzylidene-3,4,5-trimethoxybenzohydrazide also provides information on the cyclization reactions of benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are discussed in the context of their biological activities and molecular interactions. For example, the antimicrobial activity of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide is evaluated, and its structure-activity relationship is established through molecular docking and toxicology studies . The unusual C–H···π interactions in the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide are also analyzed, which could influence the physical properties of similar compounds .

Scientific Research Applications

Anticancer Activity

- Synthesis and Anticancer Evaluation of Naphthoquinone Derivatives: Naphthoquinones, related to the chemical structure , have shown potential in synthesizing pharmaceutically active agents. Compounds synthesized from naphthoquinones demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Antifungal and Larvicidal Properties

- Antifungal and Larvicidal Compounds from Cordia Alliodora: Compounds structurally related to N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide have been isolated and found to possess antifungal properties against Cladosporium cucumerinum and larvicidal activity against Aedes aegypti (Ioset et al., 2000).

Chemical Synthesis and Modification

- Pd-Catalyzed Benzylic C-H Amidation: A study on the synthesis of phenylquinazolinones, involving a process similar to that used for producing the compound , highlights the importance of these methods in organic synthesis (Hikawa et al., 2012).

Memory Enhancement Potential

- N-(4-Hydroxyphenyl)-3,4,5-Trimethoxybenzamide Derivatives as Memory Enhancers: Research on derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, which shares a similar structure, suggests potential memory-enhancing properties, acting as acetylcholinesterase inhibitors (Piplani et al., 2018).

Antimicrobial Activity

- Antimicrobial Activity of N-Substituted-β-Amino Acid Derivatives: Compounds containing moieties related to N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide exhibited good antimicrobial activity, suggesting a potential application in combating microbial infections (Mickevičienė et al., 2015).

Bactericidal Activity

- Bactericidal Activity Against MRSA: Research on substituted benzamides, similar in structure, has demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential use in treating bacterial infections (Zadrazilova et al., 2015).

properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5/c1-30-19-12-14(13-20(31-2)22(19)32-3)23(28)26-16-9-5-4-8-15(16)21-24(29)27-18-11-7-6-10-17(18)25-21/h4-13H,1-3H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDFGOXIOXBYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

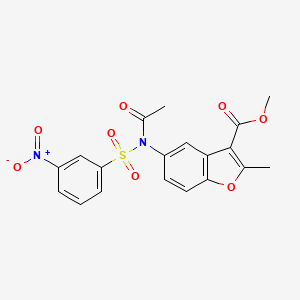

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)